

# Spectroscopic and Synthetic Profile of 2-Chloro-6-hydrazinopyridine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Chloro-6-hydrazinopyridine

Cat. No.: B1347180

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for **2-Chloro-6-hydrazinopyridine** (CAS No: 5193-03-3), a key building block in medicinal chemistry and materials science. This document is intended to serve as a detailed resource for researchers, offering available spectroscopic data, a proven synthetic protocol, and a visual representation of the synthetic workflow.

## Core Spectroscopic Data

Precise, experimentally-derived spectroscopic data for **2-Chloro-6-hydrazinopyridine** is not widely published. The following tables present a combination of predicted values and data from analogous compounds to provide a reference point for characterization. Researchers are advised to acquire and interpret their own experimental data for definitive structural confirmation.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus	Predicted Chemical Shift ( $\delta$ ) ppm	Expected Multiplicity	Notes
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<sup>1</sup> H NMR			
Pyridine H (position 3/5)	~6.7-6.9	Doublet	
Pyridine H (position 4)	~7.4-7.6	Triplet	
-NH-	~7.8-8.2 (broad)	Singlet	Exchangeable with D <sub>2</sub> O
-NH <sub>2</sub>	~4.5-5.0 (broad)	Singlet	Exchangeable with D <sub>2</sub> O
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<sup>13</sup> C NMR			
C2 (C-Cl)	~158	-	
C6 (C-N)	~156	-	
C4	~138	-	
C3/C5	~108-110	-	
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Note: Predicted values are based on computational models and data from structurally similar compounds such as 2-hydrazinopyridine and (5-chloro-pyridin-2-yl)-hydrazine. Actual experimental values may vary depending on the solvent and other acquisition parameters.

Table 2: Infrared (IR) Spectroscopy Data

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch (hydrazine)	3100-3400	Medium-Strong
Aromatic C-H Stretch	>3000	Medium
C=C and C=N Ring Stretch	1400-1600	Strong
N-H Bend	1500-1650	Medium
C-Cl Stretch	600-800	Medium-Strong

Note: The IR spectrum of hydrazinopyridine derivatives is characterized by prominent N-H stretching vibrations from the hydrazine group and a series of characteristic bands from the pyridine ring.[\[1\]](#)

Table 3: Mass Spectrometry (MS) Data

Parameter	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>6</sub> CIN <sub>3</sub>	<a href="#">[2]</a>
Molecular Weight	143.57 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Monoisotopic Mass	143.0250249 Da	<a href="#">[2]</a>

Note: Electrospray ionization (ESI) is a common technique for this class of compounds, which would be expected to show a prominent [M+H]<sup>+</sup> ion in the mass spectrum.

## Synthesis of 2-Chloro-6-hydrazinopyridine

The synthesis of **2-Chloro-6-hydrazinopyridine** is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol provides a detailed methodology for its preparation.

## Experimental Protocol

### Materials:

- 2,6-dichloropyridine
- Hydrazine hydrate (80%)
- Methanol
- Water

**Procedure:**

- Dissolve 2 g of 2,6-dichloropyridine in 60 ml of methanol in a round-bottom flask.
- Add 10 ml of 80% hydrazine hydrate to the solution.
- Stir the reaction mixture at room temperature for 3 days.
- After 3 days, heat the mixture to reflux and maintain for 10 days.
- Remove the solvent by rotary evaporation.
- Take up the residue in methanol and remove the solvent again by rotary evaporation.
- Recrystallize the final product from a methanol/water mixture to yield 0.25 g of **2-Chloro-6-hydrazinopyridine**.

## Synthetic Workflow

The synthesis of **2-Chloro-6-hydrazinopyridine** from 2,6-dichloropyridine can be visualized as a two-step process involving nucleophilic attack and subsequent workup.

## Synthesis of 2-Chloro-6-hydrazinopyridine

2,6-dichloropyridine + Hydrazine Hydrate  
in Methanol

Stir at RT (3 days)  
then Reflux (10 days)

Solvent Removal  
(Rotary Evaporation)

Recrystallization  
(Methanol/Water)

2-Chloro-6-hydrazinopyridine

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Caption: Synthetic workflow for **2-Chloro-6-hydrazinopyridine**.

## Applications in Drug Development and Research

**2-Chloro-6-hydrazinopyridine** serves as a versatile precursor in the synthesis of a wide array of heterocyclic compounds. The presence of two reactive sites, the chloro group and the hydrazine moiety, allows for sequential and regioselective modifications. The hydrazine group

is highly nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form hydrazone Schiff base ligands, which are important in the development of polydentate ligands for metal complexes.<sup>[1]</sup> The chlorine atom can be displaced through nucleophilic substitution, providing another avenue for functionalization. This dual reactivity makes it a valuable scaffold for creating complex molecular architectures for various applications, including the development of novel therapeutic agents and functional materials.

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## References

- 1. 2-Chloro-6-hydrazinopyridine | 5193-03-3 | Benchchem [benchchem.com]
- 2. 2-Chloro-6-hydrazinopyridine | C5H6CIN3 | CID 320004 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)